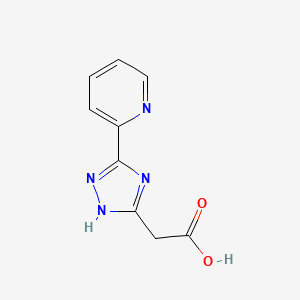

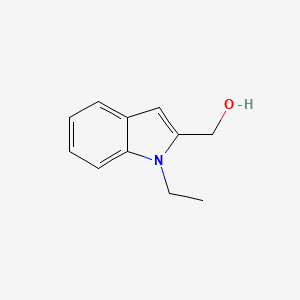

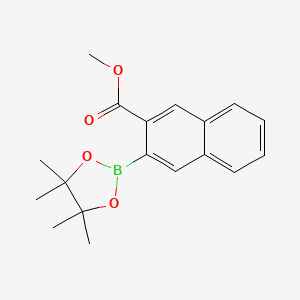

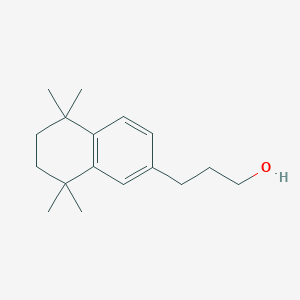

![molecular formula C8H8ClN3 B3136103 4-chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 41040-24-8](/img/structure/B3136103.png)

4-chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine

概要

説明

“4-chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine” is a purine analog that inhibits the growth of bacteria by binding to the enzyme DNA gyrase . It has been shown to be effective against staphylococcus and Mycobacterium tuberculosis . The CAS Number is 84905-80-6 and the Molecular Weight is 153.57 .

Synthesis Analysis

The synthesis of a newly synthesized pyrrolo [2,3- d ]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 using microwave technique as a new and robust approach for preparation of this type of pyrrolo [2,3- d ]pyrimidine derivatives . An improved seven-step synthesis of 4-chloro-7H-pyrrolo [2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described .

Molecular Structure Analysis

The chemical structure of the synthesized pyrrolo [2,3- d ]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The structures have been confirmed by 1 H, 13 C NMR, HRMS, and MS .

Chemical Reactions Analysis

The compound undergoes double cross-coupling reaction with 2- (tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di (pyridin-2-yl)pyrimidines .

科学的研究の応用

Synthesis Processes and Ecological Impact

- Large-Scale Synthesis : The article by Fischer and Misun (2001) discusses a short and efficient synthesis of a pyrrolo[2,3-d]pyrimidine derivative, demonstrating the first application of a Dakin−West reaction on a plant scale. This synthesis process is noted for its ecological and economical benefits, as it requires no chromatographies, extractions, waste treatment, or special equipment (Fischer & Misun, 2001).

Crystallography and Molecular Recognition

- Cation Tautomerism and Twinning : Rajam et al. (2017) examined pyrimidines, highlighting their importance in biology and medicine. Their study of the crystallization of a mixture involving 4-amino-5-chloro-2,6-dimethylpyrimidine revealed two forms of the salt, showcasing different tautomeric forms of the cation and providing insights into molecular recognition processes (Rajam et al., 2017).

Antibacterial Agent Synthesis

- Annellation of Triazole and Tetrazole Systems : Dave and Shah (2002) reported on the synthesis of several novel 4-chloropyrrolo[2,3-d]pyrimidines, which were used in creating tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines and triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines as potential antibacterial agents (Dave & Shah, 2002).

Improved Synthesis Methodologies

- Improved Synthesis of Pyrrolo[2,3-d]pyrimidine : Zhang et al. (2018) described an improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is operationally simple and practical for creating the building block of this compound (Zhang et al., 2018).

Co-Crystal Design and Hydrogen Bonding

- Design of Co-Crystals : Rajam et al. (2018) explored the design of co-crystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine, emphasizing the role of hydrogen bonding in forming stable co-crystals with various carboxylic acids (Rajam et al., 2018).

Pyrimidine-Annelated Heterocycles Synthesis

- Synthesis of Pyrrolo[3,2-d]pyrimidines : Majumdar et al. (1998) synthesized a number of pyrrolo[3,2-d]pyrimidine derivatives, showcasing the synthesis process and potential applications in various fields (Majumdar et al., 1998).

Exploration of Molecular Properties

- Structural, Electronic, and Optical Exploration : Hussain et al. (2020) conducted a detailed study on the structural parameters, electronic, and nonlinear optical properties of thiopyrimidine derivatives, providing insights into the molecular characteristics of these compounds (Hussain et al., 2020).

作用機序

Target of Action

The primary target of 4-chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine is the enzyme DNA gyrase . This enzyme is crucial for bacterial DNA replication, and its inhibition can lead to the cessation of bacterial growth . The compound also has antimycobacterial activity due to its ability to bind to the enzyme RNA polymerase .

Mode of Action

This compound binds to DNA gyrase, preventing it from breaking down bacterial DNA . This binding inhibits the enzyme’s activity, leading to the disruption of DNA replication and, consequently, bacterial growth . The compound’s interaction with RNA polymerase also contributes to its antimycobacterial activity .

Biochemical Pathways

The inhibition of DNA gyrase and RNA polymerase disrupts the normal biochemical pathways of bacterial DNA replication and RNA synthesis . This disruption affects the downstream effects of these pathways, including protein synthesis and cell division, leading to the inhibition of bacterial growth .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth . By binding to and inhibiting the activities of DNA gyrase and RNA polymerase, the compound disrupts bacterial DNA replication and RNA synthesis, leading to the cessation of bacterial growth .

将来の方向性

The current study involves the design and synthesis of a newly synthesized pyrrolo [2,3- d ]pyrimidine derivatives . These compounds were tested in vitro against seven selected human cancer cell lines . It was found that some compounds were the most active toward MCF7 with IC 50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) . This suggests potential future directions in the development of new anticancer drugs.

特性

IUPAC Name |

4-chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3/c1-4-3-6-7(10-4)8(9)12-5(2)11-6/h3,10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNXCCXQBKWANP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C(=NC(=N2)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。